2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid is a synthetic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalic anhydride and an amine.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the isoindole derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as triethylamine, to form the Fmoc-protected isoindole derivative.
Oxidation: The final step involves the oxidation of the isoindole derivative to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using a base like piperidine in a solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Fmoc group provides hydrophobic interactions, while the oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid methyl ester
- This compound ethyl ester
- This compound amide
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic interactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the design of bioactive molecules.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-3,3a,4,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-15-9-10-16-14(11-15)12-25(22(16)23(27)28)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21-22H,9-13H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUKWHZKOUGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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